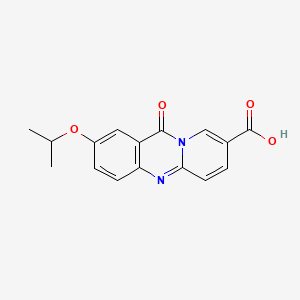![molecular formula C11H17NO2 B14458035 4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine CAS No. 70309-31-8](/img/structure/B14458035.png)
4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Methyl-7-oxabicyclo[410]hept-2-en-2-yl)morpholine is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
The synthesis of 4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine typically involves multiple steps. One common method starts with the preparation of 6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-one, which is then reacted with morpholine under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired selectivity and yield .
Analyse Chemischer Reaktionen
4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides or acyl chlorides
Wissenschaftliche Forschungsanwendungen
4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine can be compared with other similar compounds, such as:
6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-one: This compound shares a similar bicyclic structure but lacks the morpholine ring.
7-Oxabicyclo[4.1.0]heptane derivatives: These compounds have variations in the substituents on the bicyclic ring, leading to different chemical and biological properties
The uniqueness of 4-(6-Methyl-7-oxabicyclo[41
Eigenschaften
CAS-Nummer |
70309-31-8 |
|---|---|
Molekularformel |
C11H17NO2 |
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
4-(6-methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine |
InChI |
InChI=1S/C11H17NO2/c1-11-4-2-3-9(10(11)14-11)12-5-7-13-8-6-12/h3,10H,2,4-8H2,1H3 |
InChI-Schlüssel |
BIXUNQJLSFJIAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC=C(C1O2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


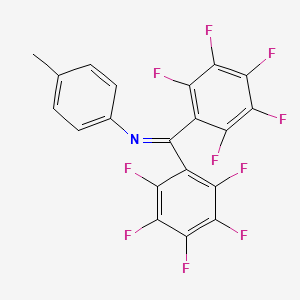
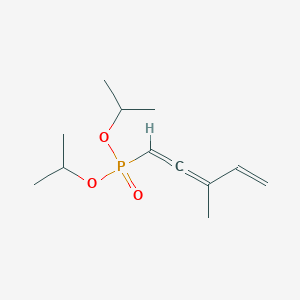


![{[5-(Methylsulfanyl)pentyl]oxy}benzene](/img/structure/B14457972.png)
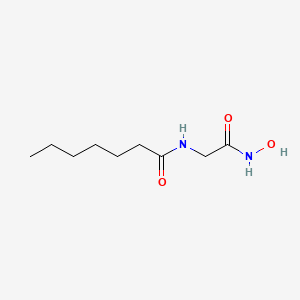

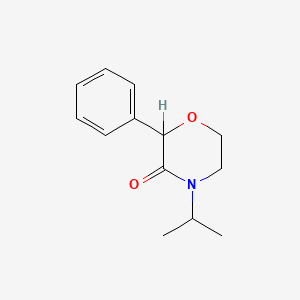
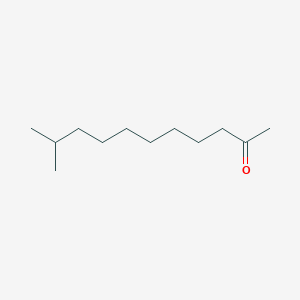
![[(E)-(1-amino-2,2,2-trichloroethylidene)amino] N-(4-ethoxyphenyl)carbamate](/img/structure/B14458002.png)
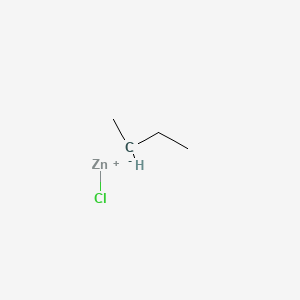

![Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14458013.png)
